An In-depth Technical Guide to the Mechanism of Action of BMS-707035
An In-depth Technical Guide to the Mechanism of Action of BMS-707035
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of BMS-707035 Function
BMS-707035 is a potent and specific, orally active, pyrimidine carboxamide-based inhibitor of HIV-1 integrase.[1][2][3][4] Its primary mechanism of action is the allosteric inhibition of the strand transfer step of viral DNA integration into the host genome.[1][2][5] This targeted action makes it a member of the integrase strand transfer inhibitor (INSTI) class of antiretroviral drugs.[3][4] The development of BMS-707035 was guided by structure-activity relationships (SARs) and X-ray crystallography, leading to a compound with excellent antiviral activity and favorable preclinical profiles that was advanced into Phase I clinical trials.[3]
Molecular Target and Binding
The molecular target of BMS-707035 is the HIV-1 integrase (IN) enzyme, a key component of the retroviral pre-integration complex (PIC).[2][5] BMS-707035 specifically inhibits the strand transfer activity of integrase with high potency.[1][2][5] The binding of BMS-707035 to the integrase enzyme is reversible and occurs at a site that is mutually exclusive with the binding of the target DNA.[1][2][5] This competitive inhibition is demonstrated by the fact that increasing concentrations of target DNA can overcome the inhibitory effect of BMS-707035.[1][2][5]
Several key molecular interactions govern the binding of BMS-707035 to HIV-1 integrase. The glutamine residue at position 148 (Gln148) of the integrase enzyme is crucial for the binding of the inhibitor.[1] Furthermore, the binding affinity is influenced by the four terminal bases at the 5' end of the pre-processed U5 long terminal repeat (LTR) of the viral DNA.[1][2] The 3' terminus of the viral LTR has been shown to retard the association rate of BMS-707035 with the integrase enzyme by modulating the kinetics of binding and dissociation.[1][2]
Quantitative Analysis of In Vitro Activity
The following tables summarize the key quantitative data reported for BMS-707035 in various in vitro assays.
Table 1: In Vitro Inhibitory Activity of BMS-707035
| Parameter | Value | Description |
| IC50 (Enzymatic) | 3 nM[4] | 50% inhibitory concentration against HIV-1 integrase strand transfer activity in an enzymatic assay. |
| IC50 (Enzymatic) | 15 nM[1][2][6] | 50% inhibitory concentration against HIV-1 integrase strand transfer activity in an enzymatic assay. |
| IC50 (Enzymatic) | 14 nM[7] | 50% inhibitory concentration against HIV-1 integrase DNA strand transfer. |
| EC50 (Antiviral) | 2 nM (in 10% FBS)[4] | 50% effective concentration for inhibiting HIV-1 replication in the presence of 10% fetal bovine serum. |
| EC50 (Antiviral) | 17 nM (in 15 mg/mL HSA)[4] | 50% effective concentration for inhibiting HIV-1 replication in the presence of 15 mg/mL human serum albumin. |
Table 2: Cytotoxicity and Pharmacokinetic Parameters of BMS-707035
| Parameter | Value | Species | Description |
| CC50 (Cytotoxicity) | ≥45 μM[4] | Various cell lines | 50% cytotoxic concentration. |
| CYP Inhibition | ≥40 μM[4] | Human | 50% inhibitory concentration against cytochrome P450 enzymes. |
| Clearance | Low[4] | Rat, Dog, Monkey | Rate of elimination of the drug. |
| Elimination Half-life | Moderate to Long[4] | Rat, Dog, Monkey | Time for the drug concentration to reduce by half. |
Signaling Pathway and Experimental Workflow Visualizations
HIV-1 Integration and Inhibition by BMS-707035
The following diagram illustrates the key steps of HIV-1 integration and the point of intervention for BMS-707035.
Caption: HIV-1 integration pathway and the inhibitory action of BMS-707035 on the strand transfer step.
Experimental Workflow: HIV-1 Integrase Strand Transfer Assay
The following diagram outlines a typical workflow for an in vitro assay to determine the inhibitory activity of a compound like BMS-707035 against HIV-1 integrase.
Caption: A generalized workflow for an HIV-1 integrase strand transfer inhibition assay.
Experimental Protocols
While the precise, proprietary experimental protocols used by Bristol-Myers Squibb are not publicly available, the following are detailed, generalized methodologies for the key experiments cited in the characterization of BMS-707035, based on standard practices in the field.
HIV-1 Integrase Strand Transfer Assay (In Vitro)
Objective: To determine the 50% inhibitory concentration (IC50) of BMS-707035 against the strand transfer activity of recombinant HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide mimicking the viral DNA long terminal repeat (vDNA), typically 5'-end labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Oligonucleotide representing the target DNA (tDNA).
-
Assay Buffer: Typically contains a buffering agent (e.g., MOPS), salt (e.g., NaCl), a reducing agent (e.g., DTT), and a divalent cation (e.g., Mg²⁺ or Mn²⁺).
-
BMS-707035 stock solution in DMSO.
-
Stop Solution: Contains a strong chelating agent (e.g., EDTA), loading dye, and a denaturing agent (e.g., formamide).
-
Polyacrylamide gel for electrophoresis.
-
Phosphorimager or fluorescence scanner.
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a fixed concentration of recombinant HIV-1 integrase, and the labeled vDNA substrate.
-
Compound Addition: Add serial dilutions of BMS-707035 (or DMSO as a vehicle control) to the reaction mixtures.
-
Pre-incubation: Incubate the mixtures for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the integrase.
-
Reaction Initiation: Initiate the strand transfer reaction by adding the tDNA substrate to the mixtures.
-
Reaction Incubation: Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the gel using a phosphorimager or fluorescence scanner. Quantify the intensity of the bands corresponding to the strand transfer products and the unreacted vDNA substrate.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the BMS-707035 concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Antiviral Activity Assay (Cell-Based)
Objective: To determine the 50% effective concentration (EC50) of BMS-707035 for inhibiting HIV-1 replication in a cell culture model.
Materials:
-
A susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells).
-
A laboratory-adapted or clinical isolate of HIV-1.
-
Cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
BMS-707035 stock solution in DMSO.
-
A method to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter virus system).
-
A cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo).
Procedure:
-
Cell Seeding: Seed the susceptible cells into a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of BMS-707035 (or DMSO as a vehicle control) to the wells.
-
Viral Infection: Infect the cells with a known amount of HIV-1.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days) at 37°C in a CO₂ incubator.
-
Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant and quantify the extent of viral replication using a chosen method (e.g., p24 ELISA).
-
Cell Viability Assessment: To assess the cytotoxicity of the compound, add a cell viability reagent to the cells and measure the signal according to the manufacturer's instructions.
-
Data Analysis:
-
EC50 Determination: Plot the percentage of inhibition of viral replication against the logarithm of the BMS-707035 concentration and fit the data to a dose-response curve to determine the EC50.
-
CC50 Determination: Plot the percentage of cell viability against the logarithm of the BMS-707035 concentration and fit the data to a dose-response curve to determine the 50% cytotoxic concentration (CC50).
-
Selectivity Index (SI): Calculate the SI as the ratio of CC50 to EC50.
-
Resistance Profile
As with other antiretroviral agents, resistance to BMS-707035 can emerge through mutations in the HIV-1 integrase gene. Several integrase mutations have been identified that confer resistance to this class of inhibitors, including V75I, Q148R, V151I, and G163R.[1][2][5] The development and characterization of second and third-generation INSTIs have been driven by the need to overcome resistance to earlier compounds in this class.
Conclusion
BMS-707035 is a well-characterized HIV-1 integrase strand transfer inhibitor with potent in vitro activity. Its mechanism of action is centered on the allosteric inhibition of the catalytic strand transfer step of viral DNA integration, a critical process in the HIV-1 life cycle. The comprehensive preclinical evaluation of BMS-707035, including detailed enzymatic and cell-based assays, provided the foundation for its advancement into clinical development. Understanding the specific molecular interactions, quantitative activity, and potential for resistance is crucial for the rational design of next-generation INSTIs and for optimizing their use in clinical practice.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. The discovery and preclinical evaluation of BMS-707035, a potent HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Compound BMS-707035 - Chemdiv [chemdiv.com]
- 7. caymanchem.com [caymanchem.com]
